molecular formula C10H13NO3 B1423052 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 1183649-31-1

3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B1423052
CAS No.: 1183649-31-1
M. Wt: 195.21 g/mol
InChI Key: RRJWUMNJMZOWQM-UHFFFAOYSA-N
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Description

3-hydroxy-N-(2-hydroxyethyl)propanamide, also known as 3-hydroxy-N-(2-hydroxyethyl)propanamide, has the molecular formula C5H11NO3 . It is a compound with a molecular weight of 133.15 g/mol .


Physical And Chemical Properties Analysis

The compound 3-hydroxy-N-(2-hydroxyethyl)propanamide has several computed properties. It has a molecular weight of 133.15 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, similar in structure to 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, was synthesized and characterized using various spectroscopic methods. It was found to possess an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Radiochemical Applications

  • Stereoselective Reduction and Radiochemical Purity : The synthesis of 3H-labeled 2-hydroxy-N-[(5-hydroxy-[5-3H]-1,3,3-trimethyl-cyclohexyl)methyl]-5-methylbenzamide demonstrated stereoselective reduction, yielding a compound with high radiochemical purity and specific activity, important for labeling and tracing studies in biological systems (D. Dischino et al., 1999).

Metabolic Conversion and Stability

  • Metabolic Conversion and Stability : N-(Hydroxymethyl) compounds, closely related to this compound, were studied for their metabolic conversion and stability. These compounds were found to be significant metabolites in vitro, with variations in stability based on the substitution on the nitrogen atom (D. Ross et al., 1983).

Molecular Dynamics and Electronic Structure

  • Molecular Dynamics Study : A study on 2-hydroxy-N-methylbenzamide, a compound structurally similar to this compound, employed density functional theory-based methods to understand the molecular properties and intramolecular hydrogen bond dynamics. This study provides insight into the behavior of similar compounds in various environments (A. Jezierska et al., 2009).

Photoaffinity and Fusion Inhibitors

  • Synthesis of Photoaffinity Analogs : The synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a photoaffinity analog of an influenza fusion inhibitor, highlights the potential of related compounds in developing novel therapeutic agents (D. Dischino et al., 1999).

Mechanism of Action

Properties

IUPAC Name

3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(5-6-12)10(14)8-3-2-4-9(13)7-8/h2-4,7,12-13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJWUMNJMZOWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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